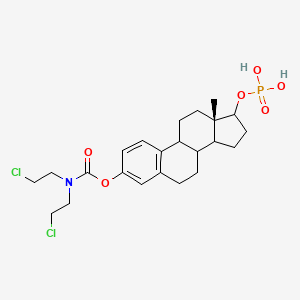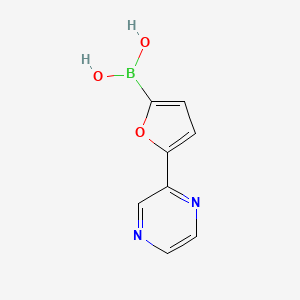
(5-(Pyrazin-2-yl)furan-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Pyrazin-2-yl)furan-2-yl)boronic acid is an organoboron compound with the molecular formula C8H7BN2O3 and a molecular weight of 189.96 g/mol . This compound features a pyrazine ring attached to a furan ring, which is further bonded to a boronic acid group. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura cross-coupling reaction, where a pyrazine boronic acid derivative is coupled with a furan halide in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production methods for (5-(Pyrazin-2-yl)furan-2-yl)boronic acid are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification of the product often involves crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(5-(Pyrazin-2-yl)furan-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrazine and furan rings can undergo reduction reactions under specific conditions.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The reactions are typically carried out in solvents like THF, DMF, or methanol, under controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura cross-coupling reaction with an aryl halide would yield a biaryl compound, while oxidation of the boronic acid group would yield a boronic ester.
Scientific Research Applications
(5-(Pyrazin-2-yl)furan-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-(Pyrazin-2-yl)furan-2-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The pyrazine and furan rings contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the pyrazine and furan rings.
2-Furoic acid: Contains the furan ring but lacks the boronic acid and pyrazine groups.
Pyrazine-2-boronic acid: Contains the pyrazine and boronic acid groups but lacks the furan ring.
Uniqueness
(5-(Pyrazin-2-yl)furan-2-yl)boronic acid is unique due to the combination of the pyrazine, furan, and boronic acid groups in a single molecule. This unique structure imparts specific reactivity and properties that are not found in the individual components or other similar compounds .
Properties
Molecular Formula |
C8H7BN2O3 |
|---|---|
Molecular Weight |
189.97 g/mol |
IUPAC Name |
(5-pyrazin-2-ylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C8H7BN2O3/c12-9(13)8-2-1-7(14-8)6-5-10-3-4-11-6/h1-5,12-13H |
InChI Key |
UXFQGQNXVYUFJA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(O1)C2=NC=CN=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


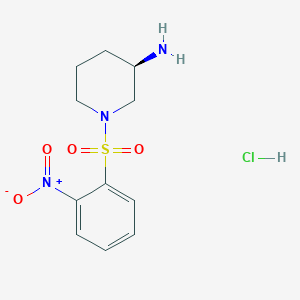
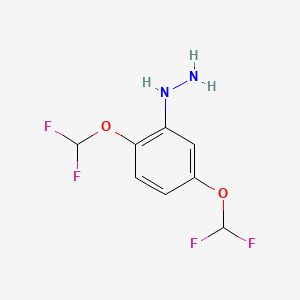
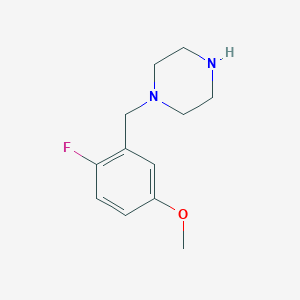
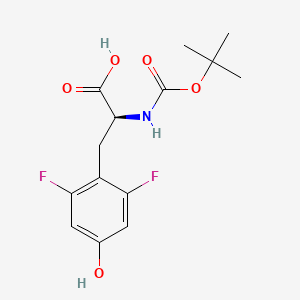
![N-[3-(2,2-dicyanoethenylamino)phenyl]acetamide](/img/structure/B14067898.png)
![(E)-3-(4-Mercapto-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14067901.png)
![2,3-Dihydro-7-(trifluoromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14067909.png)
![Benzene, 1-[(2,2-dichloroethyl)sulfonyl]-3-nitro-](/img/structure/B14067925.png)
![Butyl [2-(2,4-dinitrophenyl)hydrazinylidene]acetate](/img/structure/B14067930.png)
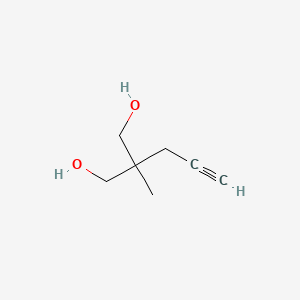
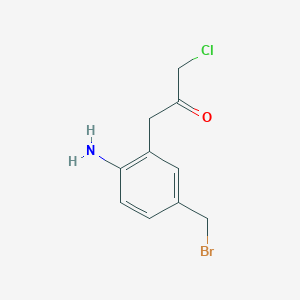
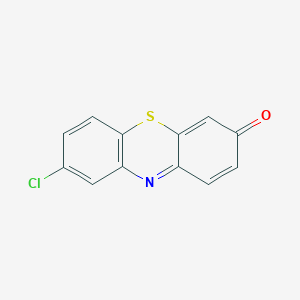
![4-(Dimethoxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14067952.png)
